

# Technical Profile: 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

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## Compound of Interest

Compound Name:	1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS No.:	1385694-61-0
Cat. No.:	B3039884

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## Executive Summary & Structural Significance

**1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid** is a highly functionalized cyclohexane scaffold characterized by a quaternary carbon center at position C1, bearing both a carboxylic acid and an ortho-substituted aryl group. This molecule represents a critical intermediate in the synthesis of arylcyclohexylamines, a class of pharmacophores that includes NMDA receptor antagonists like Ketamine and Tiletamine.[1]

Unlike the common 4-chlorophenyl analogs used in antimalarial research (e.g., Atovaquone precursors), the 2-chlorophenyl substitution pattern introduces significant steric strain and electronic effects, mimicking the "Ketamine" core. This guide details the structural properties, validated synthetic pathways, and applications of this scaffold in generating spiro-cyclic libraries and peptidomimetics.[1]

## Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The molecule features a cyclohexane ring constrained by a ketone at C4 and a quaternary center at C1.[1] The ortho-chlorine atom forces the phenyl ring into a specific conformation relative to the cyclohexane chair, influencing binding affinity in biological targets.[1]

**Table 1: Physicochemical Data Profile**

Property	Value / Description
CAS Number	Not widely listed; Analog 4-Cl: 854446-73-4
Molecular Formula	C <sub>13</sub> H <sub>13</sub> ClO <sub>3</sub>
Molecular Weight	252.69 g/mol
Exact Mass	252.0553
ClogP (Predicted)	2.1 – 2.4 (Moderate Lipophilicity)
H-Bond Donors	1 (Carboxylic Acid)
H-Bond Acceptors	3 (Ketone, Acid Carbonyl, Hydroxyl)
Topological Polar Surface Area	54.4 Å <sup>2</sup>
Rotatable Bonds	2 (C1-Phenyl, C1-Carboxyl)

## 3D Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation.<sup>[1]</sup>

- C1 Substitution: The bulky 2-chlorophenyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position.<sup>[1]</sup>
- Ortho-Effect: The chlorine atom at the ortho position creates steric clash with the cyclohexane ring protons, restricting the rotation of the phenyl ring.<sup>[1]</sup> This "locked" conformation is often critical for receptor selectivity (e.g., in NMDA or opioid receptor ligands).<sup>[1]</sup>

## Synthetic Methodology

Direct synthesis of the 2-chloro isomer requires overcoming the steric hindrance of the ortho-chlorine during ring closure.<sup>[1]</sup> The most robust industrial route involves the Dialkylation-Hydrolysis Strategy starting from aryl acetonitriles.<sup>[1]</sup>

## Core Protocol: The Bis-Alkylation Route

This protocol avoids the difficult arylation of a tertiary center by constructing the ring around the quaternary carbon.[1]

## Reagents & Precursors[1][2][3][4]

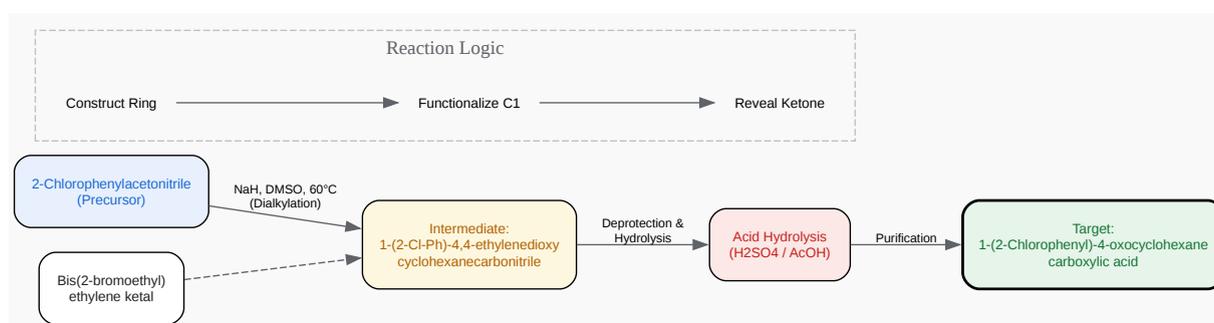
- Starting Material: 2-Chlorophenylacetonitrile (CAS 2856-63-5).[1]
- Alkylation Agent: Methyl acrylate (or 3,3'-oxydipropionitrile for alternative routes).[1]
- Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).
- Solvent: THF or DMSO.

## Step-by-Step Workflow

- Double Michael Addition (Ring Construction):
  - Dissolve 2-chlorophenylacetonitrile (1.0 eq) in anhydrous THF.
  - Add Methyl acrylate (2.2 eq) and catalytic t-BuOK.[1]
  - Mechanism:[1] The benzylic anion undergoes double Michael addition to form a pimelate diester intermediate.[1]
  - Cyclization: Treat the intermediate with NaH to induce Dieckmann condensation, forming the cyclohexane ring (4-oxocyclohexanecarboxylate derivative).[1]
- Decarboxylation & Functionalization:
  - The resulting beta-keto ester is hydrolyzed and decarboxylated under acidic conditions (HCl/Reflux) to yield 4-(2-chlorophenyl)-4-cyanocyclohexanone (Note: Isomer migration may occur; alternative route uses bis(2-chloroethyl) ketals).
- Refined Route: Ketal-Protected Alkylation (Recommended for High Purity)[1]
  - Step A: React 2-chlorophenylacetonitrile with bis(2-bromoethyl) ethylene ketal using NaH (2.5 eq) in DMSO at 60°C. This forms the protected 4-ketocyclohexane ring in one step.[1]

- Step B (Nitrile Hydrolysis): Reflux the intermediate in 6M H<sub>2</sub>SO<sub>4</sub>/Acetic Acid (1:1) for 24 hours. This simultaneously deprotects the ketone and hydrolyzes the nitrile to the carboxylic acid.[1]
- Step C (Purification): Isolate via acid-base extraction.[1] The product precipitates upon acidification of the aqueous layer.[1]

## Diagram: Synthetic Pathway (DOT)[1]



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Caption: Figure 1. Convergent synthesis strategy utilizing a ketal-protected bis-electrophile to construct the quaternary center and cyclohexane ring simultaneously.

## Applications in Drug Discovery[1]

This molecule serves as a versatile "divergent" scaffold.[1] The C1 acid and C4 ketone allow for orthogonal functionalization.[1]

## Synthesis of Spiro-Hydantoins

The C4 ketone is highly reactive towards the Bucherer-Bergs reaction.[1]

- Reagents: (NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>, KCN, Ethanol/Water.[1]

- Product: A spiro-hydantoin derivative.[1]
- Relevance: These derivatives are investigated as aldose reductase inhibitors and modulators of sigma receptors.[1]

## Peptidomimetic Scaffolds

The carboxylic acid at C1 allows coupling to amino acids.[1]

- Protocol: Standard EDC/HOBt coupling with amines.
- Result: Conformationally restricted peptide analogs where the cyclohexane ring acts as a rigid spacer, mimicking a proline or phenylalanine turn.[1]

## Reductive Amination (Ketamine Analogs)

Reacting the C4 ketone with amines (e.g., methylamine) followed by reduction ( $\text{NaBH}_4$ ) yields 1,4-disubstituted cyclohexylamines.[1]

- Note: This creates a "reversed" Ketamine analog where the amine is at C4 rather than C2/C1, potentially altering the pharmacological profile from anesthetic to analgesic or neuroprotective.[1]

## Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following validation criteria:

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - Aromatic Region: Multiplets at  $\delta$  7.2–7.5 ppm (4H) corresponding to the 2-chlorophenyl group.[1]
  - Cyclohexane Ring: Complex multiplets at  $\delta$  2.0–2.8 ppm (8H).[1] The protons adjacent to the ketone (C3/C5) will appear more downfield (~2.4-2.6 ppm).[1]
  - Carboxylic Acid: Broad singlet at  $\delta$  12.0–12.5 ppm (1H, exchangeable with  $\text{D}_2\text{O}$ ).[1]
- Mass Spectrometry (ESI-):

- Primary peak:  $[M-H]^-$  at  $m/z$  251.0.[1]
- Chlorine Isotope Pattern: Distinct 3:1 ratio for peaks at 251.0 and 253.0.[1]
- IR Spectroscopy:
  - Carboxylic Acid: Broad O-H stretch ( $2500\text{--}3300\text{ cm}^{-1}$ ) and C=O stretch ( $\sim 1700\text{--}1720\text{ cm}^{-1}$ ).[1]
  - Ketone: Distinct sharp C=O stretch ( $\sim 1715\text{ cm}^{-1}$ ).[1] Note: The two carbonyl peaks may overlap.[1]

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